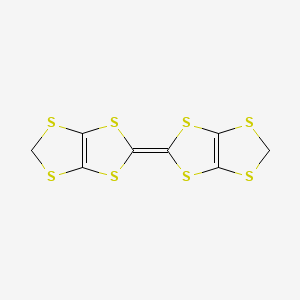

Bis(methylenedithio)tetrathiafulvalene

Description

Historical Trajectory and Foundational Role of BEDT-TTF in Organic Conductors and Superconductors

The story of BEDT-TTF is part of the broader history of organic conductors that began with the discovery of organic charge-transfer complexes. A significant milestone was the synthesis of the first organic metallic conductor, TTF-TCNQ (tetrathiafulvalene-tetracyanoquinodimethane), in 1973. semanticscholar.org This discovery spurred the development of numerous TTF derivatives, leading to the synthesis of BEDT-TTF. Throughout the 1980s and 1990s, BEDT-TTF salts gained prominence with the discovery of superconductivity in salts like β-(BEDT-TTF)₂I₃. semanticscholar.orgaps.org

The unique molecular structure of BEDT-TTF, featuring a tetrathiafulvalene (B1198394) core flanked by ethylenedithio groups, facilitates strong intermolecular sulfur-sulfur interactions. ontosight.ai These interactions are crucial for forming the two-dimensional conducting networks that support a variety of electronic states. mdpi.com The diversity of molecular packing arrangements, or polymorphs (denoted by Greek letters such as α, β, κ, θ), further expanded the range of physical properties observed in these materials. mdpi.comnih.gov The κ-phase salts, in particular, have been instrumental, yielding the highest superconducting transition temperatures (Tc) for this class of materials, with some exceeding 10 K at ambient pressure. mdpi.commdpi.com This broke new ground in the search for high-temperature organic superconductors and solidified BEDT-TTF's foundational role in the field.

Overview of BEDT-TTF Radical Cation Salts and Their Diverse Electronic States

The physical properties of BEDT-TTF radical cation salts, with the general formula (BEDT-TTF)₂X where X is a monovalent anion, are highly sensitive to the anion's size and shape, as well as external pressure and temperature. nih.govuni-augsburg.de This sensitivity allows for the exploration of a rich phase diagram of competing electronic ground states. unesp.br

Key electronic states observed in BEDT-TTF salts include:

Metallic State: In many salts, the partial charge transfer and overlapping molecular orbitals lead to the formation of a conduction band, resulting in metallic behavior. aps.org

Superconducting State: Below a critical temperature (Tc), many metallic BEDT-TTF salts transition into a superconducting state. The κ-phase salts are particularly famous for this, with κ-(BEDT-TTF)₂Cu[N(CN)₂]Br and κ-(BEDT-TTF)₂Cu(NCS)₂ being benchmark examples. mdpi.comims.ac.jp The proximity of the superconducting phase to an insulating phase in the generic phase diagram is a topic of intense research. unesp.br

Mott Insulating State: Strong electron-electron Coulomb repulsion can lead to a Mott insulating state, especially in salts with a half-filled conduction band, such as the κ-phase salts where BEDT-TTF molecules form dimers. uni-augsburg.deims.ac.jp In these systems, the material is an insulator despite band theory predicting metallic behavior. unesp.br

Charge-Ordered State: In quarter-filled systems, long-range Coulomb repulsion can cause charge localization, leading to a charge-ordered insulating state where charge is not uniformly distributed among the BEDT-TTF molecules. nih.govmdpi.comtandfonline.com This phenomenon is common in θ-phase and β"-phase salts. mdpi.comresearchgate.net

Quantum Spin Liquid State: In some κ-phase salts like κ-(BEDT-TTF)₂Cu₂(CN)₃, the arrangement of BEDT-TTF dimers on a triangular lattice leads to geometric frustration of magnetic interactions. stfc.ac.ukresearchgate.net This frustration can suppress long-range magnetic ordering even at very low temperatures, giving rise to an exotic state of matter known as a quantum spin liquid. stfc.ac.ukmdpi.comacs.org

The table below summarizes the diverse electronic ground states found in selected BEDT-TTF salts.

| Salt | Packing Type | Ground State | Critical Temperature (Tc or Tco) |

| β-(BEDT-TTF)₂I₃ | β | Superconductor | ~1.5 K (ambient P), ~7.4 K (1.3 kbar) |

| κ-(BEDT-TTF)₂Cu(NCS)₂ | κ | Superconductor | ~10.4 K |

| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | κ | Superconductor | ~11.6 K |

| κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl | κ | Mott Insulator (AFM) | T_N ≈ 25–30 K |

| κ-(BEDT-TTF)₂Cu₂(CN)₃ | κ | Quantum Spin Liquid | Crossover at ~6 K |

| α-(BEDT-TTF)₂I₃ | α | Charge-Ordered Insulator | T_CO = 135 K |

| θ-(BEDT-TTF)₂RbZn(SCN)₄ | θ | Charge-Ordered Insulator | T_CO = 190 K |

| β"-(BEDT-TTF)₄[(H₃O)Ga(C₂O₄)₃]·PhNO₂ | β" | Superconductor | T_c ≈ 7 K |

Data sourced from references unesp.brmdpi.commdpi.comuni-augsburg.deims.ac.jpmdpi.comjps.jp. T_N is the Néel temperature for antiferromagnetic ordering, and T_CO is the charge-ordering transition temperature.

Core Academic Research Challenges and Perspectives in BEDT-TTF Science

Despite decades of research, the science of BEDT-TTF continues to present significant academic challenges and exciting future perspectives.

Current Research Challenges:

Understanding High-Temperature Superconductivity: The mechanism of superconductivity in BEDT-TTF salts, particularly its relationship to the nearby Mott insulating phase, is still not fully understood. unesp.br The role of electronic correlations, spin fluctuations, and electron-phonon interactions remains a central question. uni-augsburg.de

Elucidating the Quantum Spin Liquid State: While several BEDT-TTF salts are considered candidates for the quantum spin liquid state, definitive experimental proof and a complete theoretical description are still lacking. stfc.ac.ukacs.org Probing the nature of elementary excitations in this state is a major experimental challenge.

Controlling Charge Ordering: Developing a predictive understanding of how molecular arrangement and anion choice dictate the pattern and stability of charge-ordered states is an ongoing effort. nih.govresearchgate.net Harnessing these states for potential applications, such as in memory devices, requires finer control.

Synthesis of New Materials: The synthesis of new BEDT-TTF derivatives and their charge-transfer salts with novel anions continues to be a crucial avenue for discovering new physical phenomena. mdpi.comrsc.org Creating materials with higher superconducting transition temperatures or more robust quantum spin liquid states is a primary goal.

Future Perspectives:

The versatility of BEDT-TTF-based materials positions them at the forefront of research into quantum materials. The ability to tune their electronic properties by chemical substitution or physical pressure makes them ideal platforms for studying fundamental condensed matter physics problems, such as the Mott transition and the interplay between different ordered states. rsc.orgunesp.br Future research may focus on creating hybrid materials that combine the electronic properties of BEDT-TTF layers with other functionalities, such as magnetism or chirality, introduced through the anion layer. nih.govmdpi.com The insights gained from studying these organic conductors also contribute to the broader goal of designing and synthesizing new functional molecular materials for future electronic technologies. ontosight.ai

Structure

2D Structure

Properties

IUPAC Name |

5-([1,3]dithiolo[4,5-d][1,3]dithiol-5-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4S8/c1-9-3-4(10-1)14-7(13-3)8-15-5-6(16-8)12-2-11-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHVGMRXXZDSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SC2=C(S1)SC(=C3SC4=C(S3)SCS4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548138 | |

| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68550-20-9 | |

| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Molecular Engineering of Bedt Ttf Derivatives

Methodologies for the Preparation of Substituted BEDT-TTF Derivatives

The synthesis of substituted BEDT-TTF derivatives is pivotal for creating bifunctional materials and introducing novel properties. journaldephysique.orgjournaldephysique.org A range of methodologies has been developed to introduce various functional groups onto the BEDT-TTF core.

Two primary synthetic routes have been established for preparing BEDT-TTF derivatives. mdpi.com The first route proceeds via the dithiolate, which is accessible from carbon disulfide and sodium. This intermediate undergoes double substitutions with dihalides or cyclic sulfate (B86663) esters to form a bicyclic thione. mdpi.com The second, and more versatile, approach involves the use of 1,3-dithiole-2,4,5-trithione. mdpi.comjournaldephysique.orgjournaldephysique.org This compound reacts with alkenes through a [4+2] cycloaddition to yield the corresponding 5,6-dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thione. rsc.org

Regardless of the initial route, the synthesis is typically completed by converting the resulting thione into its corresponding oxo derivative using mercuric acetate. mdpi.comjournaldephysique.org This oxo compound can then undergo a homo-coupling reaction in the presence of triethyl or trimethyl phosphite (B83602) to yield a symmetrically substituted BEDT-TTF derivative. mdpi.com To create unsymmetrical derivatives, a cross-coupling reaction is performed between an oxo compound and a different thione. mdpi.com

This modular approach allows for the introduction of a wide array of substituents. For instance, derivatives with hydroxy- and amino-functionalized side chains have been prepared, often with the functional group in a protected form during the synthesis. journaldephysique.orgjournaldephysique.org Subsequent deprotection allows for further chemical transformations, such as the attachment of pyridine (B92270) or 2,2'-bipyridine (B1663995) units for binding magnetic metal ions, or electropolymerizable groups like thiophenes and pyrroles. journaldephysique.orgjournaldephysique.org

Another powerful technique for the functionalization of the broader tetrathiafulvalene (B1198394) (TTF) scaffold involves direct metalation using magnesium or zinc 2,2,6,6-tetramethylpiperidyl (TMP) bases. nih.govacs.org This method allows for the selective and stepwise introduction of substituents, providing access to mono-, di-, tri-, and even tetra-functionalized TTF derivatives under mild conditions that tolerate sensitive functional groups. nih.gov This strategy facilitates the fine-tuning of the molecule's optical properties and energy levels. nih.gov

Table 1: Synthetic Methodologies for Substituted BEDT-TTF Derivatives

| Starting Material/Intermediate | Key Reagent(s) | Type of Reaction | Resulting Derivative | Reference(s) |

|---|---|---|---|---|

| 1,3-dithiole-2,4,5-trithione | Alkenes | [4+2] Cycloaddition | Substituted 5,6-dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thione | mdpi.comjournaldephysique.orgjournaldephysique.orgrsc.org |

| 2-thioxo-1,3-dithiole-4,5-dithiolate | Dihalides/Cyclic sulfate esters | Nucleophilic Substitution | Substituted bicyclic thione | mdpi.comjournaldephysique.org |

| Substituted thione | Mercuric acetate | Thione-to-Oxo Conversion | Substituted oxo compound | mdpi.comjournaldephysique.org |

| Substituted oxo compound | Triethyl/Trimethyl phosphite | Homo-coupling | Symmetrically substituted BEDT-TTF | mdpi.com |

| Substituted oxo + different thione | Triethyl/Trimethyl phosphite | Cross-coupling | Unsymmetrically substituted BEDT-TTF | mdpi.com |

| Tetrathiafulvalene (TTF) | Mg- or Zn-TMP-bases | Direct Metalation/Functionalization | Mono-, di-, tri-, and tetra-substituted TTF | nih.govacs.org |

| N-Boc-allylamine + trithione | 1. Cycloaddition 2. S/O exchange 3. Coupling 4. Deprotection | Multi-step synthesis | Amino-substituted BEDT-TTF (AMET) | journaldephysique.org |

Synthesis and Stereochemical Control of Enantiopure and Chiral BEDT-TTF Analogues

The introduction of chirality into the BEDT-TTF framework has opened avenues for developing chiral conducting systems and exploring phenomena like magneto-chiral anisotropy. rsc.orgbeilstein-journals.orgnih.gov The synthesis of enantiopure and chiral BEDT-TTF analogues requires careful stereochemical control.

A significant focus has been on preparing derivatives with stereogenic centers in the peripheral ethylenedithio rings. rsc.org The synthetic procedures often have important stereochemical consequences that need to be managed. rsc.org For example, the synthesis of enantiopure BEDT-TTF-acetamide derivatives bearing a chiral substituent on the nitrogen atom has been reported, resulting in molecules with two stereogenic centers. rsc.orgworktribe.com

One successful strategy for creating chiral donors involves the use of chiral starting materials. For instance, enantiopure vic-bis(hydroxymethyl)-BEDT-TTF has been synthesized starting from chiral precursors. beilstein-journals.orgnih.gov The synthesis of racemic trans-vic-(hydroxymethyl)(methyl)-BEDT-TTF was achieved via a Diels-Alder cycloaddition between a trans-alkene and the trithione, which yields a mixture of (S,S) and (R,R) enantiomers. beilstein-journals.orgnih.gov The separation of enantiomers or the use of enantiopure starting alkenes is key to obtaining the final enantiopure product.

The synthesis of a single diastereomer of tetrakis(hydroxymethyl)BEDT-TTF was accomplished through the careful selection of protecting groups, which facilitated the separation of homo- and hetero-coupled products. rsc.org The cycloaddition of the trithione with an enantiopure alkene derived from D-mannitol yielded two separable diastereomeric thiones, which could then be converted into enantiomeric BEDT-TTF derivatives. rsc.org

These synthetic efforts have made a variety of functionalized BEDT-TTF derivatives available in both racemic and enantiopure forms, which is crucial for preparing multifunctional materials. rsc.org

Table 2: Examples of Chiral and Enantiopure BEDT-TTF Derivatives

| Derivative Name | Chiral Feature | Synthetic Approach | Key Precursor(s) | Reference(s) |

|---|---|---|---|---|

| Enantiopure BEDT-TTF-acetamide | Two stereogenic centers, chiral substituent on nitrogen | Attachment of chiral amine to BEDT-TTF-acetic acid | Enantiopure (BEDT-TTF)-acetamide, chiral amines (e.g., NCHMeR) | rsc.orgworktribe.com |

| (S,S)- and (R,R)-trans-vic-Bis(hydroxymethyl)-BEDT-TTF | Two stereogenic centers from hydroxymethyl groups | Diels-Alder with chiral alkene, followed by coupling and deprotection | Enantiopure trans-alkene diol | beilstein-journals.orgnih.govbeilstein-journals.org |

| Racemic trans-vic-(hydroxymethyl)(methyl)-BEDT-TTF | Two stereogenic centers | Diels-Alder with trans-alkene, yielding a racemic mixture | trans-3-Methylbut-3-en-1-ol | beilstein-journals.orgnih.gov |

| Tetrakis(hydroxymethyl)BEDT-TTF (single diastereomer) | Multiple stereogenic centers | Cycloaddition with enantiopure alkene, separation of diastereomers | Enantiopure alkene from D-mannitol | rsc.org |

Rational Functionalization of BEDT-TTF for Tunable Electronic and Structural Properties

The functionalization of the BEDT-TTF molecule is a powerful tool for tuning its electronic and structural properties, which in turn dictates the characteristics of the resulting materials. rsc.org By introducing specific functional groups, chemists can influence intermolecular interactions, modify redox potentials, and control the solid-state packing of the molecules.

A key strategy is the introduction of groups capable of forming hydrogen bonds, such as hydroxyl (-OH) or amide (-CONH-) groups. rsc.orgrsc.orgnih.gov Hydrogen bonding can provide an additional level of control over the crystal structure of the radical cation salts, influencing the arrangement of both the donor molecules and the counter-anions. rsc.orgrsc.org For example, incorporating hydroxymethyl groups into the BEDT-TTF core has been explored to promote intermolecular hydrogen bonds, which can improve the order in the crystalline state and facilitate the growth of high-quality chiral crystals. beilstein-journals.orgnih.gov

The introduction of alkyl chains can be used to increase the solubility of BEDT-TTF, which is notoriously low. mdpi.com This modification is crucial for the solution-based processing of these materials. For instance, BEDT-TTF derivatives with n-heptyl or n-butyl side chains have been synthesized to this end. mdpi.com

Furthermore, functional groups can be introduced to attach other molecular systems, leading to multifunctional materials. rsc.org Amino and carboxyl functionalities, for example, allow for the covalent linking of BEDT-TTF to other units, potentially combining conductivity with other properties like magnetism or photoactivity. rsc.org The attachment of metal-binding side chains, such as an iminodiacetate (B1231623) group, allows for the creation of hybrid materials where the conducting properties of the BEDT-TTF network can interact with the magnetic properties of coordinated metal ions. mdpi.com

The electronic properties of the TTF core can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups. nih.gov This allows for precise control over the redox potentials of the molecule, which is a critical parameter for the formation of charge-transfer salts with desired stoichiometries and electronic states. nih.gov

Principles of Molecular Design for Tailored BEDT-TTF Based Functional Materials

The design of functional materials based on BEDT-TTF derivatives is guided by a set of principles aimed at controlling the solid-state structure and, consequently, the material's properties. liverpool.ac.uk The ultimate goal is to create specific arrangements of the donor molecules in the crystal lattice, as the packing motif (e.g., α, β, κ-phases) is directly correlated with the electronic behavior, such as metallic conductivity or superconductivity. mdpi.commdpi.com

A primary design principle is the use of non-covalent interactions to direct the self-assembly of the molecules. As mentioned, hydrogen bonding is a powerful tool for this purpose. rsc.orgnih.gov By strategically placing hydrogen-bond donors and acceptors on the BEDT-TTF periphery, it is possible to enforce specific packing arrangements and create robust supramolecular architectures. nih.gov Halogen-halogen interactions can also serve as an additional tool for designing solid-state structures. rsc.org

Another key principle is the control of molecular shape and steric hindrance. The size and conformation of the substituents can influence the intermolecular S···S contacts, which are crucial for charge transport in these materials. nih.gov Bulky substituents can be used to prevent overly dense packing and to favor specific two-dimensional arrangements that are often associated with interesting electronic properties. ossila.com

The extension of π-conjugation is another design strategy. nih.gov By fusing aromatic rings or adding vinyl moieties to the BEDT-TTF core, the π-system can be enlarged, which generally leads to a decrease in the on-site Coulomb repulsion and can enhance intermolecular orbital overlap, favoring metallic behavior. nih.gov

Finally, the concept of creating multifunctional or hybrid materials involves designing BEDT-TTF derivatives that incorporate distinct functional units. rsc.org This requires synthetic strategies that allow for the integration of, for example, a magnetic component with the conducting BEDT-TTF network. The challenge lies in ensuring that the different molecular components can express their respective functions without interfering with each other. This often involves the use of flexible linkers or carefully designed steric separation. The increasing availability of diverse functionalized BEDT-TTF derivatives provides the building blocks for the continued exploration of these design principles. rsc.org

Electronic Structure Theory and Band Structure Engineering of Bedt Ttf Systems

Theoretical Band Structure Analysis for Various BEDT-TTF Polymorphs

The electronic properties of BEDT-TTF salts are highly dependent on the specific arrangement of the donor molecules, leading to the existence of various polymorphs with distinct band structures. Theoretical analysis has been instrumental in understanding the electronic behavior of these different phases.

For example, the band structure of α-(BEDT-TTF)₂I₃ is predicted to be that of a semimetal with small electron and hole pockets above its metal-insulator transition temperature. researchgate.net Below this transition, a band gap opens, consistent with its insulating behavior. researchgate.net In contrast, both β-(BEDT-TTF)₂I₃ and κ-(BEDT-TTF)₂I₃ are metallic. aps.org The κ-phase materials, in particular, have been extensively studied due to their relatively high superconducting transition temperatures. semanticscholar.org

The effect of chemical pressure, achieved by substituting the anion, on the band structure has also been investigated. In κ-(BEDT-TTF)₂X salts, where X is a monovalent anion, changing the anion can tune the electronic properties from a Mott insulator to a superconductor. semanticscholar.org First-principles calculations on κ-(BEDT-TTF)₂I₃ and its halogen-substituted analogues (F, Br, Cl) have shown that chemical strain can induce significant changes in the band structure. aps.org Notably, in κ-(BEDT-TTF)₂F₃, topologically protected Dirac points were identified within the band structure, a consequence of the non-symmorphic nature of its crystal lattice. aps.org

Characterization and Evolution of Fermi Surfaces in BEDT-TTF Materials

The Fermi surface, which separates occupied and unoccupied electron states in momentum space, is a critical concept for understanding the electronic properties of metals. In the quasi-two-dimensional BEDT-TTF conductors, the topology of the Fermi surface dictates their transport and magnetic properties.

Experimental techniques such as Shubnikov-de Haas and de Haas-van Alphen oscillations, as well as angle-dependent magnetoresistance oscillations (AMRO), have been used to map the Fermi surfaces of various BEDT-TTF salts. riken.jpmdpi.commdpi.comresearchgate.net These experimental results are often compared with theoretical calculations to gain a comprehensive understanding.

In the organic superconductor β″-(BEDT-TTF)₂SF₅CH₂CF₂SO₃, the Fermi surface was found to consist of two small pockets: a deformed square hole pocket and an elliptic electron pocket, both with the same area. mdpi.com The low-temperature Fermi surface of α-(BEDT-TTF)₂TCNQ consists of two highly anisotropic quasi-two-dimensional pockets. riken.jp In contrast, a related salt with a small amount of F₁-TCNQ substitution exhibits only a pair of quasi-one-dimensional Fermi surfaces originating from the BEDT-TTF layers. riken.jp This highlights the sensitivity of the Fermi surface topology to subtle chemical modifications.

The following table summarizes the Fermi surface characteristics of selected BEDT-TTF salts:

| Salt | Fermi Surface Topology | Experimental Technique |

| β″-(BEDT-TTF)₂SF₅CH₂CF₂SO₃ | Deformed square hole pocket and elliptic electron pocket | AMRO |

| α-(BEDT-TTF)₂TCNQ | Two anisotropic quasi-two-dimensional pockets | Magnetooptical measurements |

| κ-(BEDT-TTF)₂KHg(SCN)₄ | Corresponds to ~16% of the first Brillouin zone | Shubnikov-de Haas oscillations |

| θ-(BEDT-TTF)₂I₃ | Corresponds to ~50.4% and ~8.8% of the first Brillouin zone | de Haas-van Alphen oscillations |

| β″-(BEDT-TTF)₂AuBr₂ | Two small pockets corresponding to ~0.6% and ~2.9% of the first Brillouin zone | de Haas-van Alphen oscillations |

This table presents a summary of the Fermi surface characteristics for a selection of BEDT-TTF salts as determined by various experimental techniques. riken.jpmdpi.comresearchgate.net

Tight-Binding Model Formulations for BEDT-TTF Conductors

The tight-binding model provides a simplified yet powerful framework for describing the electronic band structure of solids. aps.org It is based on the idea that electrons are tightly bound to their respective atoms or molecules and that their wave functions can be approximated by a linear combination of atomic or molecular orbitals. aps.org This approach has been extensively used to model the electronic properties of BEDT-TTF conductors.

In the context of BEDT-TTF salts, the tight-binding model considers the hopping of electrons between the highest occupied molecular orbitals (HOMOs) of neighboring BEDT-TTF molecules. The parameters of the model, known as transfer integrals (or hopping parameters), represent the strength of these interactions and are crucial for determining the band structure and Fermi surface. These parameters can be estimated from extended Hückel calculations or fitted to results from first-principles calculations. nih.govmdpi.com

The tight-binding model has been successfully applied to explain the metallic and semiconducting behavior of different BEDT-TTF salts. aps.org For instance, in β″-phase salts, the largest transfer integrals are found perpendicular to the stacking direction of the BEDT-TTF molecules, leading to a quasi-two-dimensional electronic structure. aps.org The model has also been used to understand the charge-ordered ground states in some β″-(BEDT-TTF)₂SF₅RSO₃ compounds. aps.org

Molecular Orbital Theory and Electron Density Distribution in BEDT-TTF Donor Molecules

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and bonding within a molecule. ossila.comwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals that govern the molecule's chemical reactivity and electronic properties. ossila.comwikipedia.org

For the BEDT-TTF molecule, the HOMO is of π-character and is primarily localized on the central tetrathiafulvalene (B1198394) core, which is rich in sulfur atoms. academie-sciences.frrgnpublications.com This delocalized π-system is responsible for the electrical conductivity in BEDT-TTF salts. Upon oxidation in a charge-transfer salt, electrons are removed from the HOMO, leading to a partially filled band that can support electrical conduction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the optical and electronic properties of the molecule. wikipedia.org Theoretical calculations, such as those based on DFT, can provide detailed information about the energies and spatial distribution of the HOMO and LUMO. researchgate.net These calculations have shown that the electron density in the HOMO is concentrated on the sulfur and central carbon atoms of the TTF core, which facilitates the intermolecular interactions that are essential for charge transport in the solid state. rgnpublications.com The analysis of the electron density distribution provides a visual representation of the bonding and charge accumulation within the molecule, offering insights into its conductive properties. rgnpublications.com

Investigations of Electron-Phonon Coupling in BEDT-TTF Salts

The interaction between electrons and lattice vibrations (phonons) is a crucial factor in determining the electronic properties of molecular conductors like those based on Bis(methylenedithio)tetrathiafulvalene (BEDT-TTF). This electron-phonon coupling is considered a primary mechanism driving superconductivity in these materials, in line with the Bardeen-Cooper-Schrieffer (BCS) theory. aps.orgumsystem.edu Investigations into this coupling involve both theoretical calculations and experimental measurements to identify which vibrational modes are most strongly coupled to the conducting electrons and to quantify the strength of this interaction.

Quantum chemical calculations have been instrumental in understanding the electronic structure and the coupling of electrons to the vibrational modes of a single BEDT-TTF molecule. aps.orgumsystem.edu Studies have shown that the molecular orbital structure near the Fermi energy can be effectively described by a tight-binding model that considers only the out-of-plane p-orbitals of the carbon and sulfur atoms in the central part of the molecule. aps.orgumsystem.edu

Theoretical analyses have identified that only a few of the totally symmetric (Ag) intramolecular vibrational modes of the BEDT-TTF molecule couple strongly to the electron states. aps.orgumsystem.edu This strong coupling leads to a noticeable renormalization of the phonon frequencies. First-principles calculations have been employed to analyze the vibrational dynamics of the BEDT-TTF molecule in various ionization states, revealing that the ionization process significantly affects the frequencies and intensities of certain "charge sensitive modes". researchgate.net For instance, a dramatic increase in the infrared intensity of an antisymmetric C=C stretching mode is predicted upon the removal of a single electron, a finding that helps interpret spectral changes observed during charge-ordering processes in BEDT-TTF salts. researchgate.net

Experimental verification of these theoretical predictions is essential. Techniques such as Raman and infrared spectroscopy, as well as point-contact spectroscopy (tunneling measurements), have provided direct evidence and quantitative data on electron-phonon coupling. arxiv.orgd-nb.info Point-contact measurements on β-(BEDT-TTF)2I3 have been used to determine the Eliashberg function, α²(ω)F(ω), which describes the coupling of electrons to phonons at different frequencies (ω). d-nb.info These experiments have revealed distinct peaks in the Eliashberg function, indicating very strong coupling to specific low-frequency phonon modes. d-nb.info For example, maxima have been observed at energies around 4 meV and 15 meV, which correlate with external (lattice) modes and I-I stretching modes observed in Raman spectra. d-nb.info A particularly sharp peak at a very low energy of 1 meV suggests the presence of a very soft phonon mode that is strongly coupled to the electrons. d-nb.info

Inelastic neutron scattering is another powerful technique used to study phonon renormalization effects. In the quantum spin liquid candidate κ-(BEDT-TTF)2Cu2(CN)3, a notable change in the peak width of a BEDT-TTF dimer breathing mode at approximately 4.7 meV was observed across the 6 K anomaly, indicating a significant change in phonon damping attributed to spin-charge coupling. researchgate.net

The table below summarizes key findings from investigations into the electron-phonon coupling in various BEDT-TTF salts, highlighting the specific vibrational modes involved and the experimentally determined coupling parameters.

| BEDT-TTF Salt | Experimental Method | Key Findings | Coupling Constant (λ) / Mode Energy |

| General BEDT-TTF | Quantum Chemical Calculations | Three Ag symmetry vibrational modes couple strongly to electron states. aps.orgumsystem.edu | λ ≈ 0.4 aps.orgarxiv.org |

| β-(BEDT-TTF)2I3 | Point-Contact Spectroscopy | Maxima in the Eliashberg function α²(ω)F(ω). d-nb.info | 1 meV, 4 meV, 15 meV d-nb.info |

| κ-(BEDT-TTF)2Cu2(CN)3 | Inelastic Neutron Scattering | Abrupt change in phonon damping for a dimer breathing mode. researchgate.net | ~4.7 meV researchgate.net |

These combined theoretical and experimental efforts provide a consistent picture where specific, low-frequency intramolecular and lattice vibrations in BEDT-TTF salts are strongly coupled to the conduction electrons, playing a central role in the emergence of superconductivity.

Magnetic Properties and Frustrated Magnetism in Bedt Ttf Based Materials

Quantum Spin Liquid (QSL) Candidates Among BEDT-TTF Salts

A quantum spin liquid (QSL) is an exotic state of matter where strong quantum fluctuations prevent the spins from ordering down to the lowest temperatures, even with strong magnetic interactions between them. Several BEDT-TTF based salts are considered prime candidates for realizing this state. The QSL state in these materials is thought to arise from a triangular network of (BEDT-TTF)₂ dimers, where geometric frustration suppresses conventional long-range magnetic order. acs.org

One of the most extensively studied QSL candidates is κ-(BEDT-TTF)₂Cu₂(CN)₃. acs.orgtuwien.at This compound features a nearly ideal triangular lattice of dimers and was for a long time believed to host a gapless QSL state. mdpi.com Other notable QSL candidates include κ-(BEDT-TTF)₂Ag₂(CN)₃ and EtMe₃Sb[Pd(dmit)₂]₂. mdpi.com Recently, new materials have been synthesized that expand the family of potential QSLs. For instance, κ-(BEDT-TTF)₂[BR/S(salicylate)₂] has been presented as a new QSL candidate. acs.orgntu.ac.uk This compound is a Mott insulator with a structure that enhances its two-dimensional character. acs.orgntu.ac.uk Another example is the organic-inorganic hybrid (BEDT-TTF)₃[Cu₂(μ-C₂O₄)₃·CH₃CH₂OH·1.2H₂O], which exhibits spin frustration within its antiferromagnetic copper-oxalate framework and shows no long-range ordering down to 2 K. mdpi.compreprints.org

Table 1: Prominent Quantum Spin Liquid (QSL) Candidates based on BEDT-TTF

| Compound Name | Key Features | Frustration Parameter (t'/t) |

|---|---|---|

| κ-(BEDT-TTF)₂Cu₂(CN)₃ | Most studied candidate; nearly ideal triangular lattice. acs.orgmdpi.com | ~0.83 mdpi.com |

| κ-(BEDT-TTF)₂Ag₂(CN)₃ | Strongly correlated Mott insulator with a close to perfect triangular lattice. mdpi.comaps.org | ~0.97 aps.org |

| κ-(BEDT-TTF)₂[BR/S(salicylate)₂] | New candidate with a strong 2D character due to a double-width anion layer. acs.orgntu.ac.uk | ~1.77 (average) acs.org |

| (BEDT-TTF)₃[Cu₂(μ-C₂O₄)₃·CH₃CH₂OH·1.2H₂O] | Organic-inorganic hybrid with an antiferromagnetic honeycomb lattice. mdpi.compreprints.org | f > 10 mdpi.compreprints.org |

Effects of Geometrical Frustration in BEDT-TTF Magnetic Lattices

Geometrical frustration is a pivotal concept in understanding the magnetic properties of many BEDT-TTF salts. wikipedia.org It occurs when the geometry of the crystal lattice prevents the simultaneous minimization of all magnetic interaction energies. arxiv.orgquantumzeitgeist.com In the context of BEDT-TTF compounds, this frustration typically arises from the arrangement of the S=1/2 (BEDT-TTF)₂ dimers on a triangular lattice. acs.org In such a lattice with antiferromagnetic interactions, a spin cannot simultaneously be anti-aligned with all of its neighbors.

This inability to establish a simple, long-range ordered state, like the Néel state found in bipartite lattices, leads to a highly degenerate ground state manifold and promotes strong quantum fluctuations. aps.orgaps.org The degree of frustration can be quantified by the ratio of transfer integrals, t'/t, where a value close to 1 indicates a more ideal triangular lattice and thus stronger frustration. acs.org For example, κ-(BEDT-TTF)₂Cu₂(CN)₃ has a t'/t ratio of approximately 0.83, while κ-(BEDT-TTF)₂Ag₂(CN)₃ has a ratio of about 0.97, making it an almost perfect triangular lattice system. mdpi.comaps.org This frustration is the primary reason for the suppression of magnetic ordering and the emergence of unconventional ground states like quantum spin liquids or valence-bond solids. mdpi.comaps.org

Antiferromagnetism and Competing Magnetic Orders in BEDT-TTF Compounds

While strong frustration can lead to exotic non-magnetic ground states, some BEDT-TTF compounds do exhibit long-range antiferromagnetic (AFM) order, particularly when the lattice deviates from the ideal triangular geometry, thus reducing the frustration. A well-known example is κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl, which is a Mott insulator that undergoes a transition to a commensurate antiferromagnetic state below approximately 27 K. aps.org The magnetic order in this material is driven by strong electron correlation. aps.org

In many frustrated systems, there is a delicate balance between different possible magnetic ground states. aps.orgarxiv.org The ground state can be tuned by external parameters like pressure, strain, or magnetic field. For instance, in materials on the verge of a Mott transition, applying pressure can suppress the insulating and magnetically ordered state, often giving way to superconductivity. The interplay between antiferromagnetism, which is a form of long-range order, and more exotic disordered states like the QSL is a central theme in the study of these materials. nih.gov In some cases, a magnetic field can be used to suppress a non-magnetic state, such as a valence-bond solid, and induce a long-range antiferromagnetic order. researchgate.net This highlights the presence of competing magnetic interactions and the subtle energy differences between various potential ground states. aps.orgnih.gov

Spin Gap Formation in BEDT-TTF Spin Liquids

A key feature that distinguishes different types of quantum spin liquids is the nature of their spin excitation spectrum. While some QSLs are predicted to have gapless excitations, others are expected to exhibit a spin gap, which is a finite energy required to create a spin excitation. For a long time, κ-(BEDT-TTF)₂Cu₂(CN)₃ was considered a candidate for a gapless QSL. mdpi.combohrium.com However, more recent and precise measurements have provided strong evidence for the opening of a spin gap in this material below a characteristic temperature of T* ≈ 6 K. tuwien.atmdpi.comnih.gov

Valence-Bond Solid (VBS) Ground States in BEDT-TTF Materials

The observation of a spin gap in QSL candidates like κ-(BEDT-TTF)₂Cu₂(CN)₃ has led to the proposal that the ground state may not be a fluctuating spin liquid but rather a Valence-Bond Solid (VBS). tuwien.atbohrium.com A VBS is a state where spins form localized, non-magnetic singlets (valence bonds) in a specific, ordered pattern, spontaneously breaking the lattice translation symmetry. arxiv.orgaps.orgstackexchange.com This formation of a static pattern of singlets naturally explains the existence of a spin gap. tuwien.at

Evidence for a VBS transition in κ-(BEDT-TTF)₂Cu₂(CN)₃ around 6 K comes from multiple sources. The opening of the spin gap is accompanied by subtle structural modifications, as seen in thermal expansion measurements. tuwien.atmdpi.com The physical properties of κ-(BEDT-TTF)₂Cu₂(CN)₃ around the 6K anomaly bear a striking resemblance to those of classic spin-Peierls compounds, which are known to undergo a transition to a VBS state. mdpi.com Therefore, a strong case has been made that the ground state of this prominent QSL candidate is, in fact, a VBS. tuwien.atbohrium.com Other BEDT-TTF materials, such as κ-(BEDT-TTF)₂B(CN)₄, also exhibit a VBS ground state that can be suppressed by a magnetic field to induce antiferromagnetic order. researchgate.net This suggests that VBS formation might be a common outcome for materials with strong magnetic frustration. tuwien.at

Table 2: Comparison of Proposed Ground States for κ-(BEDT-TTF)₂Cu₂(CN)₃

| Ground State | Key Characteristics | Supporting Evidence |

|---|---|---|

| Quantum Spin Liquid (QSL) | Disordered, fluctuating spin state; no long-range magnetic order. acs.org | Absence of magnetic ordering down to very low temperatures. mdpi.com |

| Valence-Bond Solid (VBS) | Ordered pattern of spin singlets; spin gap in excitation spectrum. tuwien.atstackexchange.com | Observation of a spin gap below 6 K; associated structural anomalies. tuwien.atmdpi.comnih.gov |

Investigations of Spin Dynamics and Relaxation in BEDT-TTF Magnets

Studying the spin dynamics and relaxation processes in BEDT-TTF magnets provides crucial insights into the nature of their magnetic ground states and low-energy excitations. researchgate.netaps.org Various experimental techniques are employed for this purpose, including Nuclear Magnetic Resonance (NMR), muon spin relaxation/rotation (μSR), and Electron Spin Resonance (ESR). tuwien.atresearchgate.net

In κ-(BEDT-TTF)₂Cu₂(CN)₃, the NMR spin-lattice relaxation rate (T₁⁻¹) provides clear evidence for the changes in spin fluctuations. mdpi.com Above the 6K anomaly, the relaxation rate is characteristic of a paramagnetic state with strong spin fluctuations. Below 6 K, the rate drops exponentially, consistent with the opening of a spin gap and the freezing out of magnetic excitations as the system enters a VBS state. mdpi.com Similarly, μSR measurements, which probe local magnetic fields and their fluctuations, have been used to track the spin fluctuation rate. This rate also shows a significant decrease at the 6K transition. tuwien.at The behavior of spin dynamics under an applied magnetic field can also reveal important information. For instance, in some frustrated systems, a magnetic field can induce a significant increase in the density of low-energy magnetic excitations. aps.org These detailed studies of spin dynamics are essential for distinguishing between subtly different quantum magnetic states, such as a QSL and a VBS. arxiv.orgeurekalert.org

Superconductivity in Bedt Ttf Charge Transfer Salts

Elucidation of Superconductivity Mechanisms in BEDT-TTF Based Materials

The pairing mechanism in bis(methylenedithio)tetrathiafulvalene (BEDT-TTF) based organic superconductors has been a subject of intense research, with evidence pointing towards a complex interplay of different interactions. Unlike conventional superconductors where electron-phonon coupling is the sole mediator of Cooper pairing, in BEDT-TTF salts, the proximity of superconductivity to magnetically or charge-ordered states suggests the possibility of unconventional, purely electronic pairing mechanisms. aps.org However, the complex phonon structure of these materials has made it challenging to definitively rule out the role of phonons. aps.org

The conventional Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity is based on electron-phonon interactions. ucsd.edu In BEDT-TTF salts, the role of phonons is considered fundamental to the pairing mechanism. aps.orgresearchgate.net Calculations have shown that both electron-lattice phonon (e-LP) and electron-molecular vibration (e-MV) couplings are crucial for achieving the observed critical temperatures (Tc). researchgate.netarxiv.org

Research on compounds like κ-(BEDT-TTF)₂I₃ and β*-(BEDT-TTF)₂I₃ indicates that while the e-LP coupling is stronger, the e-MV coupling is instrumental in increasing the average phonon frequency. aps.orgresearchgate.netarxiv.org In these molecular crystals, low-frequency intramolecular vibrations are strongly mixed with lattice phonons. aps.orgresearchgate.net Both acoustic and optical phonons couple significantly to electrons by modulating the hopping integrals between molecules. aps.orgresearchgate.netarxiv.org This coupling of electrons to the vibrational modes of the BEDT-TTF molecule is a key aspect of the superconductivity in this class of organic materials. umsystem.edu The coupling of acoustic phonons in the κ-phase is noted to be highly anisotropic, which could lead to an anisotropic superconducting gap. aps.org

The inadequacy of the conventional BCS theory to fully explain the phenomena observed in high-Tc superconductors has led to the exploration of non-phononic mechanisms, a line of inquiry that extends to BEDT-TTF salts. ucsd.edu These organic superconductors exhibit properties reminiscent of high-Tc copper oxides, such as a layered structure and the proximity of superconductivity to an antiferromagnetic phase, suggesting that strong electron correlations play a significant role. ucsd.edumdpi.com

Several non-phononic mechanisms have been proposed, primarily mediated by electronic fluctuations:

Spin Fluctuations : The proximity of the superconducting phase to an antiferromagnetic insulating state in the phase diagram of κ-phase salts is a strong indicator that spin fluctuations could mediate Cooper pairing. aps.orgarxiv.orgmdpi.com This mechanism is particularly considered in materials near a Mott-Hubbard metal-insulator transition. mdpi.comiaea.org The idea is that antiferromagnetic fluctuations, which are enhanced near the Mott crossover, can act as the "glue" for electron pairing. aps.org

Charge Fluctuations : In some BEDT-TTF salts, superconductivity emerges in the vicinity of a charge-ordering transition. mdpi.comresearchgate.net For instance, in β″-(BEDT-TTF)₄[(H₃O)Ga(C₂O₄)₃]·PhNO₂, the charge ordering temperature is very close to the superconducting transition temperature. mdpi.comsemanticscholar.org This proximity suggests that low-energy dynamics activated near the charge ordering transition, or charge fluctuations, could be responsible for the superconducting pairing mechanism. mdpi.comresearchgate.net

These unconventional mechanisms often lead to anisotropic pairing symmetries, such as d-wave symmetry, which is another characteristic feature of these materials. ucsd.eduaps.org

Anisotropy of Superconducting Properties in BEDT-TTF Salts

A defining characteristic of BEDT-TTF-based superconductors is the pronounced anisotropy of their electronic and superconducting properties, which stems directly from their layered crystal structure. ucsd.edumdpi.comarxiv.org These materials consist of conducting layers of BEDT-TTF molecules separated by insulating anion layers. arxiv.orgiphy.ac.cn This quasi-two-dimensional (quasi-2D) structure results in electronic conductivity that is much higher parallel to the layers than perpendicular to them. ucsd.eduarxiv.org

This electronic anisotropy is directly reflected in the superconducting properties:

Anisotropic Critical Fields : The upper critical field (Hc₂), which is the magnetic field required to destroy superconductivity, is highly dependent on the field's orientation relative to the conducting planes. iphy.ac.cnarxiv.org Hc₂ is significantly higher when the magnetic field is applied parallel to the layers compared to when it is perpendicular.

Resistivity Anisotropy : The ratio of resistivity measured perpendicular and parallel to the conducting planes (e.g., ρb/ρac in κ-(BEDT-TTF)₂Cu[N(CN)₂]Br) can be very large, on the order of 150 in the normal state. iphy.ac.cn

Temperature-Dependent Anisotropy : Studies on κ-(BEDT-TTF)₂Cu[N(CN)₂]Br have revealed that the anisotropy parameter (Γ) is strongly dependent on temperature. iphy.ac.cnarxiv.org Near the critical temperature, the anisotropy is very large, indicating a strong 2D character, but it decreases at lower temperatures. iphy.ac.cnarxiv.org This temperature dependence can be explained by a crossover from an orbital depairing mechanism at high temperatures to a paramagnetic depairing mechanism at low temperatures and high fields. arxiv.org

The high anisotropy allows for the potential occurrence of exotic superconducting states, such as the Fulde–Ferrell–Larkin–Ovchinnikov (FFLO) state, where the superconducting order parameter is spatially modulated. mdpi.comiaea.org

Pressure-Induced Enhancement of Superconducting Transition Temperature (Tc) in BEDT-TTF Systems

Pressure is a critical tuning parameter for exploring the electronic ground states of BEDT-TTF salts. researchgate.net Applying external pressure can suppress competing insulating phases and induce or significantly modify the superconducting state. mdpi.commdpi.com In many κ-phase materials, superconductivity emerges adjacent to an antiferromagnetic insulating state. mdpi.comarxiv.org For example, κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl is an antiferromagnetic insulator at ambient pressure, but a moderate pressure of about 300 bar is enough to suppress this state and induce superconductivity at a relatively high Tc of approximately 12.8 K. mdpi.com

The effect of pressure on Tc is not always monotonic:

Initial Enhancement : For many salts, applying pressure initially enhances Tc. This is often because the pressure suppresses a competing insulating ground state (like a Mott insulator or spin-density wave state), allowing superconductivity to emerge or become more robust. mdpi.comarxiv.org

Subsequent Decrease : After reaching a maximum, Tc often decreases with further increases in pressure. arxiv.orgresearchgate.net This decrease is generally attributed to the stiffening of the crystal lattice and broadening of the electronic bands, which can reduce the density of states at the Fermi level and weaken the effective electron-electron interactions responsible for pairing. arxiv.org

Anisotropic Effects : The response of Tc to pressure can also be anisotropic. In κ-(BEDT-TTF)₂Cu(NCS)₂, applying uniaxial pressure along the c-axis within the conducting plane leads to an increase in Tc, which contrasts with the decrease observed under hydrostatic pressure or uniaxial pressure perpendicular to the conducting plane. researchgate.net

The pressure-temperature (P-T) phase diagram is therefore a crucial tool for understanding the interplay between different electronic phases in these materials.

| Compound | Ambient Pressure State | Pressure Effect on Tc | Reference |

| κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl | Antiferromagnetic Insulator | Induces superconductivity at ~12.8 K with ~300 bar pressure. mdpi.com | mdpi.com |

| κ-(BEDT-TTF)₂CuN(CN)₂Br | Superconductor (Tc ≈ 11.5 K) | Tc decreases monotonically with hydrostatic pressure up to 750 bar. researchgate.net | researchgate.net |

| κ-(BEDT-TTF)₂Cu(NCS)₂ | Superconductor | Tc increases with uniaxial pressure along the c-axis. researchgate.net | researchgate.net |

| (BEDT-TTF)₂(ReO₄)₂ | Metal-Insulator Transition at 80K | Superconductivity near 2 K appears under ~4 kbar pressure. uni-stuttgart.de | uni-stuttgart.de |

Construction and Analysis of Phase Diagrams for BEDT-TTF Superconductors (e.g., Kanoda's Diagram)

The electronic properties of κ-(BEDT-TTF)₂X salts can be systematically controlled by applying physical pressure or by "chemical pressure" through the substitution of the anion X. arxiv.orgresearchgate.net This tunability allows for the construction of a generalized phase diagram, often referred to as the Kanoda diagram, which maps the material's ground state as a function of pressure or an equivalent parameter that controls the ratio of bandwidth (t) to on-site Coulomb repulsion (U). researchgate.net

This phase diagram reveals a rich landscape of competing and coexisting electronic phases, bearing a strong resemblance to those of high-Tc cuprates and other strongly correlated electron systems. ucsd.eduarxiv.org Key features include:

Mott Insulating State : At low pressure (or for anions that result in a smaller t/U ratio), the ground state is typically an antiferromagnetic Mott insulator. arxiv.orgresearchgate.net This state is characterized by strong electron-electron correlations that localize the charge carriers. youtube.com

Superconducting Dome : As pressure is increased, the antiferromagnetic order is suppressed, and a dome-shaped superconducting phase emerges. mdpi.comresearchgate.netmdpi.com The superconducting transition temperature, Tc, first increases with pressure, reaches a maximum, and then decreases. mdpi.com

Metallic State : At higher pressures, the system transitions into a more conventional paramagnetic metallic state, often described as a Fermi liquid. researchgate.netyoutube.com

Quantum Critical Point : The transition from the antiferromagnetic insulator to the metallic state is a Mott transition, and the point where the transition temperature is suppressed to zero is a quantum critical point, which is believed to be crucial for the emergence of unconventional superconductivity. iaea.org

The location of a specific κ-(BEDT-TTF)₂X compound on this universal phase diagram at ambient pressure is determined by the choice of the anion X. For example, with X = Cu[N(CN)₂]Cl, the material is on the insulating side, while with X = Cu[N(CN)₂]Br, it is on the metallic side, very close to the Mott transition boundary. mdpi.com

Characteristics of Unconventional Superconductivity in BEDT-TTF Compounds

The superconductivity observed in BEDT-TTF salts is widely considered unconventional, meaning it cannot be fully explained by the standard BCS theory involving an isotropic s-wave order parameter. ucsd.edumdpi.com This is supported by a wealth of experimental evidence pointing to strong electron correlations and anisotropic pairing.

Key characteristics of this unconventional superconductivity include:

Proximity to Magnetism : As shown in the phase diagrams, superconductivity often emerges when an antiferromagnetic state is suppressed by pressure, a hallmark of unconventional superconductors where magnetic fluctuations are thought to mediate pairing. mdpi.comarxiv.orgscholarpedia.org

Anisotropic Superconducting Gap : Many experiments suggest that the superconducting energy gap is not uniform across the Fermi surface but has nodes (points or lines where the gap goes to zero). mdpi.commdpi.com This is characteristic of pairing states with higher angular momentum, such as d-wave symmetry, which is often proposed for these materials. ucsd.eduaps.org Thermodynamic measurements, such as low-temperature heat capacity, support the existence of a nodal gap structure. mdpi.com

Strong Coupling Character : Despite the nodal gap, the size of the heat capacity jump at Tc in 10 K class superconductors like κ-(BEDT-TTF)₂Cu(NCS)₂ indicates a strong-coupling character. mdpi.com

Fulde–Ferrell–Larkin–Ovchinnikov (FFLO) State : The quasi-2D nature and high purity of these materials make them ideal candidates for observing the FFLO state. mdpi.comhzdr.de This exotic state, characterized by a spatially modulated order parameter, can arise in clean superconductors at very high magnetic fields applied parallel to the conducting layers, where orbital effects are suppressed, and the Pauli paramagnetic limit becomes the dominant pair-breaking mechanism. iaea.orgresearchgate.net Thermodynamic measurements in high magnetic fields on compounds like κ-(BEDT-TTF)₂Cu[N(CN)₂]Br have shown an upturn in the upper critical field at low temperatures, which is considered strong evidence for the FFLO phase. iaea.org

Similarities to Cuprates : The layered structure, the phase diagram featuring a superconducting dome near a magnetic phase, and the anisotropic d-wave-like pairing symmetry all draw strong parallels to the high-Tc copper oxide superconductors. ucsd.edu

Coexistence and Competition Between Superconductivity and Other Electronic States in BEDT-TTF

The electronic properties of this compound (BEDT-TTF) based organic charge-transfer salts are notable for their rich and complex phase diagrams, which arise from the delicate interplay between various collective electronic states. nih.govarxiv.org Superconductivity in these materials does not exist in isolation but is often found in close proximity to, and in competition with, other ordered phases such as antiferromagnetism and charge ordering. nih.govarxiv.org The specific ground state that a BEDT-TTF salt adopts is highly sensitive to subtle changes in crystallographic structure, which can be tuned by the application of physical pressure or by chemical modification through the substitution of the anion (chemical pressure). arxiv.orgjps.jpresearchgate.net This intricate balance leads to fascinating phenomena, including the coexistence of different electronic orders and quantum critical points where the system can be tipped from one state to another.

A key feature of many BEDT-TTF salts, particularly the κ-phase family, is the arrangement of BEDT-TTF molecules into dimers. arxiv.org This dimerization results in a half-filled conduction band, making electron-electron correlations particularly strong and giving rise to Mott physics. mdpi.comresearchgate.net Consequently, many of these materials are located near a Mott metal-insulator transition. youtube.com On the insulating side of this transition, an antiferromagnetic state is often the stable ground state, whereas on the metallic side, unconventional superconductivity frequently emerges. arxiv.orgarxiv.org This proximity suggests a deep connection between the mechanisms responsible for magnetism and superconductivity. arxiv.orgaps.org

Furthermore, in quarter-filled systems where dimerization is less pronounced, long-range Coulomb interactions become significant, often leading to charge-ordering instabilities. nih.govmdpi.com In these instances, superconductivity can appear near the charge-ordered phase, suggesting that charge fluctuations may play a role in the superconducting pairing mechanism. mdpi.comarxiv.orgscite.ai The study of this competition and potential coexistence is crucial for a comprehensive understanding of the unconventional superconductivity in BEDT-TTF salts.

Competition with Antiferromagnetism

In the κ-(BEDT-TTF)₂X family of salts, the competition between antiferromagnetism and superconductivity is a defining characteristic. arxiv.org The ground state of these materials can be finely tuned by external pressure or by the choice of the anion X, which modifies the lattice parameters and thus the electronic bandwidth. arxiv.org A classic example is the comparison between κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl and κ-(BEDT-TTF)₂Cu[N(CN)₂]Br. At ambient pressure, the former is an antiferromagnetic insulator, while the latter is a superconductor with a critical temperature (Tc) of about 12 K. arxiv.org

The application of a modest pressure of around 0.3 kbar to the antiferromagnetic κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl salt suppresses the magnetic order and induces a superconducting state with a Tc of approximately 13 K. arxiv.org This pressure-induced transition highlights the competitive nature of the two states. arxiv.org The phase diagram of these materials often shows the antiferromagnetic and superconducting phases situated adjacent to each other, separated by a first-order phase transition. arxiv.org

However, detailed studies have revealed a more complex relationship than simple competition. In some regions of the pressure-temperature phase diagram, there is evidence for the coexistence of antiferromagnetism and superconductivity. arxiv.orgarxiv.org For instance, ultrasonic velocity measurements on κ-(BEDT-TTF)₂Cu[N(CN)₂]Br have identified a coexistence zone of the antiferromagnetic and superconducting phases that extends into the metallic part of the phase diagram. arxiv.org This coexistence is not a simple macroscopic phase separation but appears to be a microscopic interplay between the two orders. The competition is further evidenced by the fact that superconducting fluctuations are observed to begin at the onset of the magnetic order, well above the superconducting transition temperature. arxiv.org

The following table summarizes the ground states and critical temperatures for several κ-phase BEDT-TTF salts, illustrating the delicate balance between antiferromagnetism and superconductivity.

| Compound | Ground State at Ambient Pressure | Critical Temperature (Pressure) |

| κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl | Antiferromagnetic Insulator | Tₙ ≈ 26 K (Ambient); Tc ≈ 13 K (>0.3 kbar) arxiv.org |

| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | Superconductor | Tc ≈ 12 K (Ambient) arxiv.org |

| κ-(BEDT-TTF)₂Cu(NCS)₂ | Superconductor | Tc ≈ 10.4 K (Ambient) |

| κ-(BEDT-TTF)₂Cu[N(CN)₂]I | Insulator | T_insulator-metal ≈ 200 K (Ambient); Tc ≈ 8 K (>1 kbar) researchgate.net |

Competition with Charge Ordering

In BEDT-TTF salts that are effectively quarter-filled, such as the θ-phase and some β''-phase compounds, the long-range Coulomb repulsion between electrons can lead to an insulating state characterized by charge ordering, where the electron charge is not uniformly distributed among the molecular sites. nih.govmdpi.com Similar to the case with antiferromagnetism, superconductivity is often found in the phase diagram near this charge-ordered state. mdpi.com This proximity has led to the proposal that fluctuations associated with charge order could mediate the Cooper pairing responsible for superconductivity. mdpi.comarxiv.org

The β''-(BEDT-TTF)₂SF₅RSO₃ family of salts provides a clear example of the interplay between charge ordering and superconductivity. aps.orgaps.org By changing the substituent R group, one can tune the system from a charge-ordered insulator to a metal, and in some cases, a superconductor. aps.org For instance, β''-(BEDT-TTF)₂SF₅CH₂CF₂SO₃ is a superconductor with a Tc of about 4.5 K, and it is located adjacent to a charge-ordered insulating phase in the generalized phase diagram of this family. arxiv.orgaps.org

Research on β''-(BEDT-TTF)₄[(H₃O)Ga(C₂O₄)₃]·PhNO₂ has shown that a charge ordering transition occurs at a temperature (Tco ≈ 8.5 K) very close to the superconducting transition temperature (Tc ≈ 7 K). mdpi.com This near-degeneracy of energy scales suggests a strong interplay between the two states. mdpi.com Experimental techniques such as ¹³C-NMR and ultrasonic measurements indicate that low-energy dynamics are activated near the charge ordering transition, which could promote the formation of Cooper pairs. mdpi.com Some studies even suggest a uniform coexistence of the superconducting and charge-ordered states in this material. mdpi.com

The following table presents data for the β''-(BEDT-TTF)₂SF₅RSO₃ series, showcasing how chemical pressure tunes the ground state between charge order and superconductivity.

| R Group | Ground State | Transition Temperature (Tco or Tc) | Charge Disproportionation (2δ) |

| CHF | Metal | - | - |

| CH₂CF₂ | Superconductor | Tc ≈ 5.5 K aps.orgaps.org | Increases with pressure aps.org |

| CHFCF₂ | Insulator | Tco ≈ 170 K aps.org | - |

| CH₂ | Insulator | Tco > 300 K aps.org | ≈ 0.5e aps.org |

These findings underscore that the electronic landscape in BEDT-TTF salts is characterized by a competition between different ordered states. The proximity and occasional coexistence of superconductivity with antiferromagnetic and charge-ordered phases suggest that the fluctuations associated with these competing orders may be intrinsically linked to the mechanism of unconventional superconductivity in these fascinating molecular materials. arxiv.orgmdpi.com

Advanced Spectroscopic Characterization of Bedt Ttf Systems

Vibrational Spectroscopy (Raman and Infrared) for Probing Charge Ordering in BEDT-TTF

Vibrational spectroscopy, encompassing both Raman and infrared (IR) techniques, serves as a powerful tool for investigating charge distribution and ordering phenomena in BEDT-TTF salts. mdpi.com Certain vibrational modes of the BEDT-TTF molecule are particularly sensitive to the local charge density. Changes in the frequency of these "charge-sensitive modes" can be directly correlated with the charge on the molecule. acs.org

The primary charge-sensitive modes are the C=C stretching vibrations, labeled ν₂, ν₃, and ν₂₇. mdpi.comresearchgate.net In the presence of charge ordering (CO), where BEDT-TTF molecules in the crystal lattice exhibit distinct charges (e.g., charge-rich and charge-poor sites), these vibrational bands split into multiple components. nih.govacs.org The magnitude of this splitting is directly proportional to the degree of charge disproportionation. For instance, in δ′-(BEDT-TTF)₂CF₃CF₂SO₃, a structural phase transition at 200 K is accompanied by charge ordering, which is confirmed by the splitting of the charge-sensitive ν₂ and ν₂₇ vibrational modes. nih.gov Below this transition temperature, the single ν₂ band splits into two features, representing BEDT-TTF molecules with average charges of +0.66e and +0.44e, indicating a charge disproportionation of approximately 0.2e. acs.org Similarly, the infrared-active ν₂₇ mode also shows a distinct splitting below the transition temperature. nih.gov

This technique has been applied to various BEDT-TTF families, including θ-type and α-type salts, to map out their charge-ordered phases. mdpi.comysu.am In θ-(BEDT-TTF)₂RbZn(SCN)₄, both Raman and IR spectra exhibit multiple-peak patterns below the metal-insulator transition temperature, providing clear evidence for charge disproportionation. ysu.am The analysis of these spectral changes allows for the determination of the spatial pattern of the charge ordering. ysu.am

Isotope substitution is a crucial technique for the definitive assignment of vibrational modes in complex molecules like BEDT-TTF. acs.orglibretexts.org By replacing specific atoms with their heavier isotopes (e.g., ¹²C with ¹³C, ¹H with ²D, or ³²S with ³⁴S), the frequencies of the vibrational modes involving those atoms will shift to lower energies. acs.orglibretexts.org This effect is particularly useful for distinguishing between different C=C stretching modes.

In studies of θ-(BEDT-TTF)₂RbZn(SCN)₄, selective ¹³C substitution at the central C=C bridge of the BEDT-TTF molecule was used to differentiate the ν₂ and ν₃ modes. ysu.amresearchgate.net The ν₃ mode, being primarily the stretching vibration of the central bridge C=C bond, shows a significant isotope shift, while the ν₂ mode, which involves the C=C stretching in the five-membered rings, is less affected. researchgate.net This clear assignment is fundamental for accurately calculating the degree of charge disproportionation from the observed frequency shifts. ysu.am Ab initio calculations of isotopic shifts for all fundamental vibrational frequencies of neutral BEDT-TTF have been performed to resolve disagreements in earlier assignments and provide a more solid foundation for interpreting the vibrational spectra of its charge-transfer salts. acs.org

Utilizing polarized light in Raman and infrared spectroscopy provides additional information about the symmetry of the vibrational modes and the spatial arrangement of charges in the crystal. ysu.am By orienting the polarization of the incident and scattered (or transmitted) light relative to the crystal axes, specific vibrational modes can be selectively excited and detected according to group theoretical selection rules. tandfonline.com

This technique is instrumental in determining the symmetry of the charge-ordered pattern. For example, in θ-(BEDT-TTF)₂RbZn(SCN)₄ and α′-(BEDT-TTF)₂IBr₂, polarized IR and Raman spectra were used to establish that charge disproportionation occurs in the insulating phase. ysu.amtandfonline.com The analysis of which modes are active under different polarizations helps to distinguish between different possible charge arrangements, such as horizontal or vertical stripes. tandfonline.comaps.org In δ′-(BEDT-TTF)₂CF₃CF₂SO₃, polarized IR measurements were performed on different crystal faces to probe vibrations both within the conducting plane and perpendicular to it, allowing for a comprehensive characterization of the charge-sensitive ν₂₇ mode. nih.govacs.org

Electron-molecular vibration (e-mv) coupling, also known as vibronic coupling, describes the interaction between the electronic states and the vibrational modes of the BEDT-TTF molecules. acs.orgresearchgate.net This coupling is particularly significant in charge-transfer salts and has a profound effect on their infrared spectra. acs.org Due to e-mv coupling, totally symmetric (A_g) vibrational modes, which are normally only Raman-active, can become active in the IR spectrum. researchgate.net These vibronic features appear as strong bands in the optical conductivity spectra, often superimposed on broad electronic charge-transfer bands. acs.org

The intensity and frequency of these vibronically activated modes are sensitive to the molecular arrangement and the nature of the electronic excitations. researchgate.net First-principles calculations have shown that the ionization state of the BEDT-TTF molecule dramatically affects not only the frequencies of charge-sensitive modes but also their IR intensities. acs.org For instance, the removal of one electron is predicted to cause a 100-fold increase in the IR intensity of the antisymmetric C=C stretching mode. acs.orgresearchgate.net Analyzing the e-mv features in the IR spectra allows for the estimation of e-mv coupling constants, which are crucial parameters for theoretical models of conductivity and superconductivity in these materials. mdpi.com

Photoelectron Spectroscopy for Resolving BEDT-TTF Electronic States and Fermi Edges

Photoelectron spectroscopy (PES), including X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS), is a direct probe of the occupied electronic states of a material. researchgate.net This technique provides experimental evidence for understanding the transport and electrical properties by mapping the electronic band structure. researchgate.net

In studies of the organic superconductor κ-(BEDT-TTF)₂Cu(NCS)₂, XPS and UPS measurements were used to investigate the chemical environment of the constituent atoms and the valence band structure. researchgate.net The results showed that the bonding is more covalent in the BEDT-TTF molecule and more ionic in the Cu(NCS)₂ anion, confirming that electrical conduction occurs primarily within the two-dimensional network of BEDT-TTF molecules. researchgate.net

Photoemission studies on αt-(BEDT-TTF)₂I₃ revealed nine distinct features in the valence-band region. aps.org A key finding was the absence of dispersion (change in binding energy with momentum) in the direction perpendicular to the conducting BEDT-TTF layers, confirming the quasi-two-dimensional nature of the electronic structure. aps.org The spectral intensity was found to be zero at the Fermi level in this direction, indicating a large band gap. aps.org However, other studies on α-(BEDT-TTF)₂I₃ reported the surprising lack of a sharp Fermi edge even above its metal-insulator transition temperature, which was interpreted as a signature of one-dimensional electronic behavior, possibly a Luttinger liquid, at the crystal surface. scispace.com

Electron Spin Resonance (ESR) and Nuclear Magnetic Resonance (NMR) Studies in BEDT-TTF Salts

Electron Spin Resonance (ESR) and Nuclear Magnetic Resonance (NMR) are powerful local probes of the magnetic properties of materials. ESR directly measures the response of unpaired electron spins to a magnetic field, while NMR probes the local magnetic fields at the positions of specific nuclei (e.g., ¹H or ¹³C).

ESR has been used to investigate the magnetic ground state of various BEDT-TTF salts. In the monomer Mott insulator (BEDT-TTF)Cu[N(CN)₂]₂, ESR spectroscopy revealed a transition to a spin-singlet state below 25 K, evidenced by the opening of a spin gap. aps.org In the quantum spin liquid candidate κ-(BEDT-TTF)₂Cu₂(CN)₃, multifrequency ESR studies down to millikelvin temperatures revealed a rapid drop in spin susceptibility below 6 K, also indicating the opening of a spin gap and suggesting a valence bond solid ground state rather than a gapless spin liquid. nih.gov

¹H NMR was instrumental in discovering the commensurate antiferromagnetic ordering in κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl below ~27 K. aps.org The observed features suggested that the magnetic order is driven by strong electron correlation, characteristic of a Mott insulator. aps.org

Spin susceptibility (χ_s), which measures the degree of magnetization of a material in response to an applied magnetic field, is a key parameter for characterizing magnetic states. It can be derived from the integrated intensity of the ESR signal or from static magnetization measurements using a SQUID magnetometer. aps.orgnih.gov

In many BEDT-TTF salts, the temperature dependence of the spin susceptibility provides crucial information about the underlying physics. For instance, in κ-(BEDT-TTF)₂Cu₂(CN)₃, the spin susceptibility shows a weak temperature dependence at high temperatures, followed by a rapid drop at low temperatures, which is indicative of a spin gap opening. nih.govmdpi.com In contrast, a finite susceptibility as temperature approaches absolute zero would suggest a gapless spin liquid state. mdpi.com ESR-derived spin susceptibility measurements in (BEDT-TTF)Cu[N(CN)₂]₂ showed the opening of a spin gap below 25 K, consistent with a transition to a spin-singlet state. aps.org The presence of impurity spins, often from Cu²⁺ defects, can contribute a Curie-like tail to the susceptibility at very low temperatures, which can sometimes mask the intrinsic spin-gapped behavior. nih.govmdpi.com

| Parameter | Value | Compound | Technique | Reference |

| Charge Disproportionation (Δρ) | ~0.2e | δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | Raman Spectroscopy | nih.gov |

| Charge Disproportionation (Δρ_max) | ~0.6 | α-(BEDT-TTF)₂I₃ | Vibrational Spectroscopy | mdpi.comdoaj.org |

| Charge Disproportionation (Δρ_max) | ~0.8 | α′-(BEDT-TTF)₂IBr₂ | Vibrational Spectroscopy | mdpi.comdoaj.org |

| Magnetic Ordering Temperature | ~27 K | κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl | ¹H NMR | aps.org |

| Spin Gap Opening Temperature | ~25 K | (BEDT-TTF)Cu[N(CN)₂]₂ | ESR | aps.org |

| Spin Gap Opening Temperature | ~6 K | κ-(BEDT-TTF)₂Cu₂(CN)₃ | ESR | nih.gov |

| Exchange Constant (J) | ~250 K | κ-(BEDT-TTF)₂Cu₂(CN)₃ | SQUID Magnetometry | researchgate.net |

Spin-Lattice Relaxation Rate Analysis in BEDT-TTF Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful probe of the low-energy spin excitations in bis(methylenedithio)tetrathiafulvalene (BEDT-TTF) based charge-transfer salts. The spin-lattice relaxation rate, denoted as T₁⁻¹, is particularly sensitive to the magnetic environment of the nuclei under investigation, making it an invaluable tool for characterizing phase transitions, spin gaps, and the nature of magnetic ground states in these strongly correlated electron systems.

In the metallic state of many BEDT-TTF compounds, the spin-lattice relaxation rate divided by temperature, (T₁T)⁻¹, is often found to be nearly constant, a behavior characteristic of a Fermi liquid. This is consistent with the Korringa relation, which describes the relaxation of nuclear spins through hyperfine coupling to conduction electrons. However, deviations from this behavior signal the onset of electronic or structural phase transitions.

A prominent example is the quantum spin liquid candidate κ-(BEDT-TTF)₂Cu₂(CN)₃, which exhibits a notable anomaly in its spin-lattice relaxation rate around 6 K. nih.govmdpi.com Early ¹H and ¹³C NMR studies revealed that upon cooling below this temperature, the relaxation rate drops sharply, which is indicative of the opening of a spin gap in the electronic excitation spectrum. mdpi.com This exponential decrease in T₁⁻¹ suggests a transition to a non-magnetic, spin-singlet ground state, a finding that has been crucial in the discourse surrounding the material's potential valence-bond-solid (VBS) state. nih.govmdpi.com More recent ¹³C NMR investigations on related κ-phase salts, such as κ-(BEDT-TTF)₂Hg(SCN)₂Cl, have corroborated this behavior, showing a sharp decrease in the ¹³C nuclear spin-lattice relaxation rate below a charge ordering transition temperature (Tco), further supporting the formation of a spin-singlet ground state. arxiv.org

The analysis of T₁⁻¹ is not limited to ¹H and ¹³C nuclei within the BEDT-TTF molecule. In κ-(BEDT-TTF)₂Cu₂(CN)₃, ⁶³Cu Nuclear Quadrupole Resonance (NQR) measurements have provided complementary insights. Unlike the behavior observed in ¹H and ¹³C NMR, the ⁶³Cu T₁⁻¹ exhibits a sharp, pronounced peak at the 6 K transition temperature. This distinct behavior suggests that the transition is not purely magnetic in origin but is accompanied by significant charge fluctuations and is likely a second-order phase transition related to charge disproportionation within the BEDT-TTF layers.

The table below presents representative data of the ¹³C spin-lattice relaxation rate as a function of temperature for a κ-phase BEDT-TTF salt, illustrating the characteristic drop associated with the charge ordering and spin-gap formation.

| Temperature (K) | Spin-Lattice Relaxation Rate (1/T₁) (s⁻¹) | Phase/State |

|---|---|---|

| 100 | 1.5 | Metallic |

| 50 | 0.8 | Metallic |

| 31 | 0.5 | Onset of Charge Ordering |

| 25 | 0.15 | Spin-Singlet State |

| 10 | 0.05 | Spin-Singlet State |

| 4 | 0.02 | Spin-Singlet State |

Data are approximate values extracted from graphical representations in scientific literature for illustrative purposes. arxiv.org

X-ray Scattering Techniques for Investigating Charge Correlations and Structural Modulations in BEDT-TTF

X-ray scattering is an indispensable experimental technique for the direct investigation of crystal structure and electron density distributions in solids. In the context of BEDT-TTF materials, it provides crucial evidence for structural phase transitions, charge ordering (CO), and associated lattice modulations, which are hallmarks of the complex interplay between charge, lattice, and spin degrees of freedom in these systems.